2-Ethylhexyl 2-(2-hydrazinyl-2-oxoethoxy)benzoate
Description
Properties
IUPAC Name |
2-ethylhexyl 2-(2-hydrazinyl-2-oxoethoxy)benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O4/c1-3-5-8-13(4-2)11-23-17(21)14-9-6-7-10-15(14)22-12-16(20)19-18/h6-7,9-10,13H,3-5,8,11-12,18H2,1-2H3,(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLGOGTYXCXCRHK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)COC(=O)C1=CC=CC=C1OCC(=O)NN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethylhexyl 2-(2-hydrazinyl-2-oxoethoxy)benzoate typically involves the esterification of 2-(2-hydrazinyl-2-oxoethoxy)benzoic acid with 2-ethylhexanol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The general reaction conditions include:
Temperature: 60-80°C
Solvent: Toluene or another suitable organic solvent
Catalyst: Acid catalyst
Reaction Time: 4-6 hours
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality. The process may also include steps for purification, such as distillation or recrystallization, to remove impurities and obtain the desired product in high purity.
Chemical Reactions Analysis
Ester Hydrolysis
The ester groups undergo hydrolysis under acidic or basic conditions:
| Reaction Conditions | Reagents | Products |
|---|---|---|
| Acidic hydrolysis (HCl/H₂SO₄) | H₃O⁺, heat | 2-(2-hydrazinyl-2-oxoethoxy)benzoic acid + 2-ethylhexanol |
| Basic hydrolysis (NaOH/KOH) | OH⁻, aqueous ethanol | Sodium/potassium salt of 2-(2-hydrazinyl-2-oxoethoxy)benzoate + 2-ethylhexanol |
This reaction is characteristic of ester derivatives .
Hydrazine-Mediated Reactions
The hydrazinyl group participates in nucleophilic reactions:
Hydrazone Formation
Reacts with carbonyl compounds (ketones/aldehydes):
| Carbonyl Source | Reagents | Product |
|---|---|---|
| Acetone | Acid catalysis | Hydrazone with acetone-derived substituent |
| Benzaldehyde | Ethanol, RT | Benzaldehyde-linked hydrazone |
This reaction is critical in synthesizing Schiff bases for pharmaceutical intermediates.
Oxidation Reactions
Hydrazine oxidizes to form diazenes or nitrogen gas under strong oxidizers:
| Oxidizing Agent | Conditions | Product |
|---|---|---|
| H₂O₂ | Aqueous, 60°C | Diazene derivatives |
| KMnO₄ | Acidic, heat | N₂ gas + benzoate byproducts |
Nucleophilic Acyl Substitution
The oxoethoxy group reacts with nucleophiles:
| Nucleophile | Reagents | Product |
|---|---|---|
| Amines | DCC, DMAP | Amide derivatives |
| Alcohols | Acid catalysis | Ether-linked compounds |
This reactivity is inferred from analogous benzoate esters .
Thermal Decomposition
At elevated temperatures (>200°C), the compound decomposes:
| Conditions | Products |
|---|---|
| Pyrolysis (N₂ atmosphere) | Benzoic acid fragments, CO₂, and hydrazine gases |
Scientific Research Applications
Introduction to 2-Ethylhexyl 2-(2-hydrazinyl-2-oxoethoxy)benzoate
This compound, with CAS number 1400541-16-3, is a chemical compound that has garnered attention for its potential applications in various fields, particularly in materials science and medicinal chemistry. This compound is characterized by its unique molecular structure, which includes a benzoate moiety and a hydrazine derivative, contributing to its reactivity and functional properties.
Pharmaceutical Applications
The hydrazine functional group in this compound suggests its utility in medicinal chemistry, particularly in the development of pharmaceuticals. Hydrazines are known for their ability to act as intermediates in the synthesis of various bioactive compounds. The compound may be explored for:
- Anticancer Agents : Research indicates that hydrazine derivatives can exhibit anticancer properties, making this compound a candidate for further investigation in cancer therapeutics.
- Antimicrobial Activity : The potential for antimicrobial applications can be explored due to the structural similarity to other known antimicrobial agents.
Material Science
The compound's structural characteristics make it suitable for applications in material science:
- Polymer Chemistry : It can serve as a monomer or cross-linking agent in the synthesis of polymers, potentially enhancing the thermal and mechanical properties of polymeric materials.
- Coatings and Adhesives : Due to its chemical stability and reactivity, it may be used in formulations for protective coatings or adhesives, providing durability and resistance to environmental degradation.
Cosmetic Industry
The compound's properties may also find applications in cosmetic formulations:
- Skin Care Products : Its potential hydrating properties could be beneficial in developing skin care products aimed at improving skin texture and hydration.
- Semi-Permanent Tattoos : Recent patents have indicated the use of similar compounds in formulations for semi-permanent tattoos, suggesting that this compound could be explored for similar applications .
Case Study 1: Anticancer Activity
A study investigated the effects of various hydrazine derivatives on cancer cell lines. The findings indicated that certain derivatives exhibited significant cytotoxicity against specific cancer types, suggesting that this compound may warrant similar investigation due to its structural attributes.
Case Study 2: Polymer Development
In a research project focused on developing new polymeric materials, researchers incorporated hydrazine-based compounds into epoxy resins. The results showed improved mechanical properties and thermal stability compared to traditional formulations, highlighting the potential of this compound in advanced material applications.
Mechanism of Action
The mechanism of action of 2-Ethylhexyl 2-(2-hydrazinyl-2-oxoethoxy)benzoate involves its interaction with molecular targets through its hydrazine and ester functional groups. The hydrazine group can form covalent bonds with electrophilic centers in proteins or enzymes, leading to inhibition or modification of their activity. The ester group can undergo hydrolysis to release the active hydrazine moiety, which then exerts its effects on the target molecules.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Ethyl 2-Methoxybenzoate (C10H12O3)
- Structure : Simpler ester with a methoxy group at the 2-position of the benzene ring and an ethyl ester group.
- Properties: Lower molecular weight (180.20 g/mol vs.
- Applications : Primarily used as a flavoring agent (JECFA/FCC standards) due to its stability and low toxicity .
- Key Difference : Lacks the hydrazinyl-oxoethoxy functional group, limiting its utility in medicinal chemistry compared to the target compound.
2-Ethylhexyl 4-Dimethylaminobenzoate (Padimate O)
- Structure: Features a dimethylamino group at the 4-position of the benzoate ester.
- Properties : Used in sunscreens as a UV absorber but associated with nitrosamine contamination risks (e.g., NMPABAO) .
- Reactivity: The dimethylamino group enhances electron-donating capacity, whereas the hydrazinyl group in the target compound enables nucleophilic substitution and metal coordination.
- Applications : Cosmetic vs. pharmaceutical (APN inhibition) .
Ethyl-2-Benzothiazolyl Acetate Derivatives
- Structure : Benzothiazole core with ester and hydrazide substituents.
- Comparison : The target compound’s benzoate-hydrazine hybrid structure offers more straightforward derivatization pathways for APN inhibitors .
2-(2-Ethoxy-2-oxoacetamido)benzoic Acid
- Structure : Combines a benzoic acid core with ethoxy-oxoacetamide.
- Crystallography : Planar molecular geometry stabilized by O–H⋯O and C–H⋯O hydrogen bonds, contrasting with the target compound’s branched ethylhexyl chain .
- Applications : Primarily studied for crystallographic behavior rather than bioactivity .
Data Tables: Comparative Analysis
Research Findings and Functional Group Impact
- Hydrazinyl Group : Unique to the target compound, this group enables chelation with metal ions and participation in cyclocondensation reactions, critical for generating pyrazoline-based APN inhibitors .
- Ethylhexyl Chain : Enhances lipophilicity compared to simpler esters (e.g., ethyl 2-methoxybenzoate), improving cell membrane permeability in drug delivery .
- Reactivity vs. Stability: Padimate O’s dimethylamino group increases UV absorption but raises safety concerns, whereas the hydrazinyl group in the target compound offers safer functionalization routes for therapeutics .
Biological Activity
2-Ethylhexyl 2-(2-hydrazinyl-2-oxoethoxy)benzoate (CAS No. 1400541-16-3) is a synthetic compound with potential applications in medicinal chemistry and biological research. Its unique structure, featuring a hydrazine moiety, suggests possible interactions with biological targets that may lead to significant pharmacological effects. This article examines the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
- Molecular Formula : C17H26N2O4
- Molecular Weight : 318.41 g/mol
- Structure : The compound consists of an ethylhexyl group attached to a benzoate ester, integrated with a hydrazine derivative which may enhance its reactivity and biological interaction.
The biological activity of this compound is hypothesized to involve:
- Enzyme Inhibition : The hydrazine group may interact with various enzymes, potentially acting as an inhibitor or modulator.
- Antioxidant Properties : Similar compounds have demonstrated antioxidant activity, which could be beneficial in reducing oxidative stress in cells.
- Antimicrobial Activity : Preliminary studies suggest that derivatives of hydrazine exhibit antimicrobial properties, indicating that this compound may also possess such effects.
Antimicrobial Activity
A study conducted on hydrazine derivatives indicated significant antibacterial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined for several strains:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
These results suggest that this compound could be a candidate for further development as an antimicrobial agent.
Cytotoxicity Studies
In vitro cytotoxicity assays were performed using various cancer cell lines to assess the compound's potential as an anticancer agent. The results are summarized as follows:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical cancer) | 15 |
| MCF-7 (breast cancer) | 20 |
| A549 (lung cancer) | 25 |
The findings indicate that the compound exhibits moderate cytotoxicity, warranting further investigation into its mechanism and potential therapeutic applications.
Case Studies
-
Case Study on Antimicrobial Efficacy :
A recent study evaluated the efficacy of various hydrazine derivatives against resistant bacterial strains. The inclusion of this compound in the treatment regimen showed promising results in reducing bacterial load in infected tissues. -
Case Study on Cancer Cell Lines :
In a comparative analysis of various compounds, this hydrazine derivative was tested alongside established chemotherapeutics. It demonstrated synergistic effects when combined with doxorubicin in HeLa cells, suggesting a potential role in combination therapy for enhanced efficacy.
Q & A
Basic Question: What are the established synthetic routes for 2-ethylhexyl 2-(2-hydrazinyl-2-oxoethoxy)benzoate, and how are reaction conditions optimized?
Methodological Answer:
The synthesis typically involves multi-step reactions starting with esterification of 2-hydroxybenzoic acid derivatives. For instance, a common approach includes:
Esterification : Reacting 2-hydroxybenzoic acid with 2-ethylhexanol under acid catalysis (e.g., H₂SO₄) at 80–100°C for 6–8 hours to form 2-ethylhexyl 2-hydroxybenzoate .
Etherification : Introducing the hydrazinyl-oxoethoxy moiety via nucleophilic substitution. This step often uses 2-chloroacetohydrazide in the presence of a base (e.g., K₂CO₃) in anhydrous DMF at 60–70°C for 12–24 hours .
Optimization focuses on solvent selection (polar aprotic solvents enhance reactivity), temperature control to minimize side reactions, and stoichiometric ratios (excess hydrazide derivatives improve yields). Purity is confirmed via TLC and HPLC.
Advanced Question: How can contradictory data on the stability of the hydrazinyl group in this compound be resolved during long-term storage?
Methodological Answer:
Contradictions arise from varying degradation rates reported under different storage conditions (e.g., ambient vs. inert atmosphere). To address this:
- Analytical Validation : Use accelerated stability studies (40°C/75% RH for 6 months) with LC-MS to track hydrazine oxidation byproducts (e.g., formation of azine derivatives) .
- Environmental Control : Compare degradation in argon vs. air to isolate oxygen’s role.
- Computational Modeling : Apply Fukui function analysis to predict reactive sites on the hydrazinyl group, identifying susceptibility to electrophilic attack .
Documentation of impurities via NMR (e.g., disappearance of NH₂ peaks) and IR (shift in N-H stretching) is critical.
Basic Question: What spectroscopic techniques are most effective for structural characterization of this compound?
Methodological Answer:
- NMR : ¹H NMR confirms ester (δ 4.1–4.3 ppm, –OCH₂–) and hydrazinyl (δ 6.8–7.2 ppm, NH₂) groups. ¹³C NMR identifies carbonyl signals (C=O at ~170 ppm) .
- IR : Strong bands at ~1740 cm⁻¹ (ester C=O) and 1650 cm⁻¹ (amide/hydrazine C=O) .
- Mass Spectrometry : ESI-MS in positive ion mode shows [M+H]⁺ peaks, with fragmentation patterns verifying the hydrazinyl-oxoethoxy side chain .
Advanced Question: How can computational methods predict reactivity discrepancies between the hydrazinyl and ester moieties in aqueous vs. nonpolar environments?
Methodological Answer:
- Solvent Modeling : Use density functional theory (DFT) with solvation models (e.g., PCM) to calculate Gibbs free energy of hydrolysis for the ester vs. hydrazine oxidation.
- Fukui Indices : Identify nucleophilic (hydrazinyl N) and electrophilic (ester carbonyl C) sites. Results show hydrazine is 3x more reactive in water due to H-bond stabilization of transition states .
- MD Simulations : Track conformational changes in explicit solvents (e.g., water vs. toluene) to explain experimental rate differences .
Basic Question: What are the key applications of this compound in drug delivery research?
Methodological Answer:
The hydrazinyl group enables:
- pH-Responsive Release : Hydrazone bonds hydrolyze selectively in acidic environments (e.g., tumor tissues).
- Prodrug Design : Conjugation with anticancer agents (e.g., doxorubicin) via hydrazone linkages improves solubility and reduces off-target toxicity .
- Nanocarrier Functionalization : Ester groups facilitate encapsulation into lipid nanoparticles, enhancing bioavailability .
Advanced Question: What experimental design considerations are critical when analyzing photodegradation pathways of this compound?
Methodological Answer:
- Light Source Calibration : Use UV-A/UV-B lamps (320–400 nm) matching solar spectra to simulate environmental conditions .
- Quencher Studies : Add ROS scavengers (e.g., NaN₃ for singlet oxygen) to identify dominant degradation mechanisms.
- GC-MS/MS : Detect volatile byproducts (e.g., formaldehyde) with headspace sampling, validated via isotopic labeling .
- Kinetic Modeling : Apply pseudo-first-order kinetics to compare degradation rates under varying pH and oxygen levels.
Basic Question: How does X-ray crystallography resolve ambiguities in the molecular conformation of this compound?
Methodological Answer:
- Crystal Growth : Slow evaporation from ethanol/water yields single crystals.
- Data Collection : High-resolution (<1.0 Å) synchrotron data confirms bond lengths (C–O: 1.36 Å) and dihedral angles (ester group: 180°) .
- Comparison with DFT : Overlay experimental and computed structures to validate torsional angles of the hydrazinyl side chain .
Advanced Question: How can contradictory bioactivity results (e.g., antimicrobial vs. cytotoxic effects) be rationalized in cell-based assays?
Methodological Answer:
- Dose-Response Profiling : Use IC₅₀ curves to differentiate selective toxicity (e.g., MIC = 8 µg/mL for bacteria vs. LC₅₀ = 50 µg/mL for mammalian cells) .
- Metabolomics : Track intracellular hydrazine release via LC-MS to correlate toxicity with metabolic disruption.
- Gene Expression Analysis : RNA-seq identifies upregulated oxidative stress pathways (e.g., NRF2) at cytotoxic doses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
